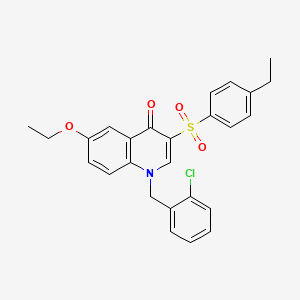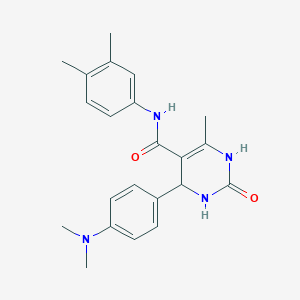![molecular formula C8H13N3OS B2772888 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine CAS No. 2097868-41-0](/img/structure/B2772888.png)
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Oxadiazoles are a class of heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . Thiomorpholine, on the other hand, is a sulfur-containing heterocycle that is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles generally involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole . The synthesis of thiomorpholine derivatives is not mentioned in the search results.Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles and thiomorpholine can be determined using techniques such as FT-IR, LCMS, and NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles and thiomorpholine can be determined using techniques such as FT-IR, LCMS, and NMR .Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Corrosion Inhibition for Mild Steel : 1,3,4-oxadiazole derivatives have been studied for their corrosion inhibition properties on mild steel in sulphuric acid, showing that these compounds can form protective layers on the metal surface, demonstrating mixed type behaviour of inhibitors. This suggests a potential application for 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine in protecting metals against corrosion (Ammal, Prajila, & Joseph, 2018).
Biological Activity
- Antimicrobial and Anti-TB Activity : A study on a derivative of 1,3,4-oxadiazole highlighted its significant antimicrobial and anti-TB activities, suggesting that compounds within this class, including potentially 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine, could serve as leads for developing new antimicrobial agents (Mamatha S.V et al., 2019).
- Antimicrobial Activities of Azole Derivatives : Research on azole derivatives, including those with 1,3,4-oxadiazole and thiomorpholine components, showed promising antimicrobial activities against various microorganisms, hinting at the potential use of 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine in creating new antimicrobial treatments (Serap Başoğlu et al., 2013).
Molecular Organization and Interaction Studies
- Molecular Organization in Lipid Bilayers : Studies on 1,3,4-thiadiazole derivatives within lipid bilayers have shown that these compounds can significantly affect the molecular organization and phase behavior of lipids. This suggests potential applications in modifying membrane properties or studying membrane-associated processes (Dariusz Kluczyk et al., 2016).
Thermodynamic and Physical Property Studies
- Thermo-physical Properties in Solvents : Research on the thermo-physical properties of oxadiazole derivatives in solvents like chloroform and N,N-dimethylformamide has provided valuable data on how these compounds interact with solvents at the molecular level, which is crucial for understanding solubility, reactivity, and other chemical properties (Godhani, Dobariya, Sanghani, & Mehta, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-5-(thiomorpholin-4-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-7-9-8(12-10-7)6-11-2-4-13-5-3-11/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZCTILNIRDBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Oxobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2772808.png)
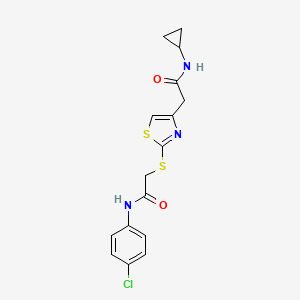
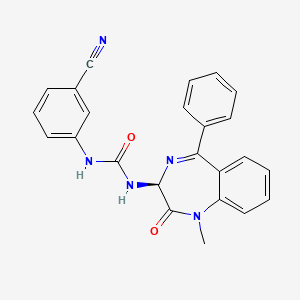
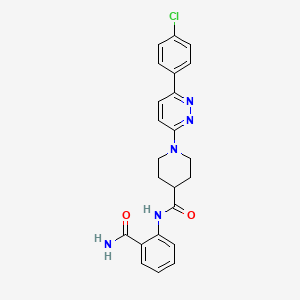
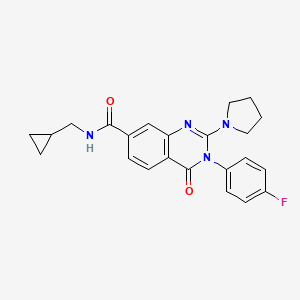
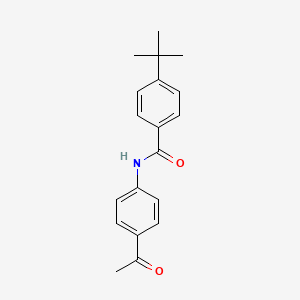
![N-[2-Phenyl-2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2772819.png)
![5-{[(E)-(4-butoxyphenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2772820.png)

![4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2772823.png)
![4-[(2S,4R)-4-Methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2772824.png)
![3-ethyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2772825.png)
